molecular formula C8H8ClF3N4O B8365931 7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8365931
M. Wt: 268.62 g/mol
InChI Key: RXRFDCHNJXFIRP-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

Bromoacetic acid (300 mg, 2.2 mmol) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (490 mg, 2.2 mmol) were stirred in dichloromethane (5 mL) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (412 mg, 2.2 mmol) and N,N-diisopropylethylamine (560 mL, 3.2 μmol) for 3 hours at rt. The mixture was washed with water, dried over sodium sulfate and evaporated to give the desired compound in 33% yield. LCMS for C8H8ClF3N4O (M+H)+: m/z=269.0.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([OH:5])=O.[ClH:6].[F:7][C:8]([F:19])([F:18])[C:9]1[N:13]2[CH2:14][CH2:15][NH:16][CH2:17][C:12]2=[N:11][N:10]=1.Cl.CN(C)CCCN=C=NCC.C(N(CC)C(C)C)(C)C>ClCCl>[Cl:6][CH2:2][C:3]([N:16]1[CH2:15][CH2:14][N:13]2[C:9]([C:8]([F:18])([F:7])[F:19])=[N:10][N:11]=[C:12]2[CH2:17]1)=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
490 mg
Type
reactant
Smiles
Cl.FC(C1=NN=C2N1CCNC2)(F)F
Name
Quantity
412 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
560 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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